Ethyl 5-amino-4-chloropicolinate
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Overview
Description
Ethyl 5-amino-4-chloropicolinate is a chemical compound with the molecular formula C8H9ClN2O2. It is a white crystalline solid that is insoluble in water but can dissolve in certain organic solvents . This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Ethyl 5-amino-4-chloropicolinate can be synthesized through several synthetic routes. One common method involves the reaction of 5-amino-4-chloropicolinic acid with ethanol in the presence of a dehydrating agent. The reaction typically occurs under reflux conditions to ensure complete esterification . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
Ethyl 5-amino-4-chloropicolinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., hydroxide ions). Reaction conditions often involve controlled temperatures and pH levels to optimize yields.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 5-amino-4-chloropicolinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Researchers use this compound to study enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 5-amino-4-chloropicolinate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The compound’s effects are mediated through binding to active sites on enzymes or receptors, altering their activity and leading to various biochemical outcomes .
Comparison with Similar Compounds
Ethyl 5-amino-4-chloropicolinate can be compared with other similar compounds, such as:
Ethyl 5-amino-3-chloropicolinate: This compound has a similar structure but differs in the position of the chlorine atom.
Ethyl 5-amino-4-bromopicolinate: Similar to this compound but with a bromine atom instead of chlorine.
Ethyl 5-amino-4-fluoropicolinate: This compound contains a fluorine atom in place of chlorine.
Uniqueness: This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules
Properties
Molecular Formula |
C8H9ClN2O2 |
---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
ethyl 5-amino-4-chloropyridine-2-carboxylate |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-8(12)7-3-5(9)6(10)4-11-7/h3-4H,2,10H2,1H3 |
InChI Key |
FOAPCYAHQUBLNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(C(=C1)Cl)N |
Origin of Product |
United States |
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